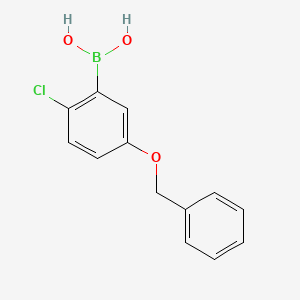

5-Benzyloxy-2-chlorophenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Building Blocks

Arylboronic acids are organic compounds containing a boron atom bonded to an aryl group and two hydroxyl groups. researchgate.net These compounds have become indispensable tools in modern organic synthesis due to their versatile reactivity, stability, and relatively low toxicity. nih.gov Their prominence is largely attributed to their role as key building blocks in a variety of chemical reactions, most notably in metal-catalyzed cross-coupling processes. nih.govchemrxiv.org

The Suzuki-Miyaura coupling reaction, which forges new carbon-carbon (C-C) bonds, is one of the most powerful applications of arylboronic acids. chemrxiv.orgrsc.org This reaction facilitates the synthesis of complex molecules, such as biaryls, with high efficiency and selectivity under mild conditions. chemrxiv.orgsigmaaldrich.com The utility of arylboronic acids extends beyond C-C bond formation to the creation of carbon-heteroatom bonds (e.g., C-N, C-O, C-S), further broadening their synthetic applicability. researchgate.net For instance, the Chan-Lam coupling reaction uses boronic acids to form C-N bonds with amines. chemrxiv.org

Beyond their role as synthetic intermediates, arylboronic acids are also investigated for applications in materials science for developing supramolecular structures and in medicinal chemistry. researchgate.net The ability of the boronic acid group to reversibly bind with diols—a structural feature common in saccharides—has led to their use in developing sensors, for example, for glucose detection. chemrxiv.orgjapsonline.com

Overview of the Chemical Landscape of Substituted Phenylboronic Acids

The versatility of arylboronic acids is greatly enhanced by the introduction of various substituents onto the phenyl ring. researchgate.net These modifications can modulate the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics. researchgate.netjapsonline.com For example, the addition of different substituents allows for the adjustment of the boronic acid's pKa value, which can be crucial for its use in physiological conditions. japsonline.comjapsonline.com

In the context of cross-coupling reactions, substituents play a critical role. Electron-withdrawing or electron-donating groups on the aromatic ring can affect the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. nih.gov The presence of halogen atoms, such as chlorine or fluorine, on the phenyl ring provides additional reaction sites for further chemical modification, enhancing the utility of these compounds as building blocks for more complex structures. nbinno.comresearchgate.net This functional group tolerance is a key advantage, allowing chemists to design and construct intricate molecular architectures for applications ranging from pharmaceuticals to advanced materials. japsonline.comnih.gov

Specific Research Context of 5-Benzyloxy-2-chlorophenylboronic acid

This compound is a disubstituted phenylboronic acid that serves as a specialized building block in organic synthesis. Its structure features a chloro substituent and a benzyloxy group, which impart specific properties and reactivity to the molecule. The chloro group provides a potential site for further cross-coupling reactions, while the benzyloxy group can influence the electronic nature of the aromatic ring and can be used as a protecting group for a phenol.

This compound functions as a key intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com Its boronic acid moiety is primarily utilized for forming new carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. chemimpex.com Researchers in medicinal chemistry and materials science employ such building blocks to construct novel molecular frameworks with desired biological or physical properties. chemimpex.com

The general synthetic route to substituted phenylboronic acids often involves methods like the reaction of organolithium or Grignard reagents with borate (B1201080) esters, or through modern catalytic borylation of aryl halides. nih.govgoogle.com The presence of both a halogen and a boronic acid group on the same molecule, as seen in this compound, makes it a valuable bifunctional reagent for iterative or sequential cross-coupling strategies, allowing for the controlled and stepwise assembly of complex target molecules. nih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1256346-10-7 chemicalbook.com |

| Molecular Formula | C₁₃H₁₂BClO₃ bldpharm.com |

| Molecular Weight | 262.50 g/mol bldpharm.com |

| Synonym | (5-(Benzyloxy)-2-chlorophenyl)boronic acid bldpharm.com |

Properties

IUPAC Name |

(2-chloro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABFVTYDVHFWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681649 | |

| Record name | [5-(Benzyloxy)-2-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-10-7 | |

| Record name | Boronic acid, B-[2-chloro-5-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzyloxy)-2-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Benzyloxy 2 Chlorophenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chemrxiv.orgnih.govnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, have transformed the synthesis of a vast array of complex molecules. yonedalabs.com The Suzuki-Miyaura coupling, in particular, utilizes an organoboron reagent, such as 5-Benzyloxy-2-chlorophenylboronic acid, which reacts with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. numberanalytics.comnumberanalytics.com

The general transformation involves three fundamental steps that constitute a catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.com This process allows for the precise construction of biaryl structures and other conjugated systems that are prevalent in many high-value chemical products. nih.gov The compound this compound serves as the source of the 5-benzyloxy-2-chlorophenyl moiety in these synthetic transformations.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that explains how a palladium catalyst facilitates the coupling of an organoboron compound with an organohalide. libretexts.orgyoutube.com The cycle begins with a palladium(0) species, which is the active catalyst, and is regenerated at the end of each cycle, allowing for the use of sub-stoichiometric amounts of the precious metal. numberanalytics.comyoutube.com Each step—oxidative addition, transmetalation, and reductive elimination—has been supported by mechanistic studies, including the isolation and spectroscopic characterization of key intermediates. libretexts.orgpku.edu.cn

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. libretexts.orgnumberanalytics.com This step involves the cleavage of the carbon-halogen bond and the insertion of the palladium atom, which is oxidized from the Pd(0) to the Pd(II) state. youtube.comyoutube.com The product is a square planar organopalladium(II) complex (Ar-Pd(II)-X). chemrxiv.org

This initial phase is often the rate-determining step of the entire catalytic cycle. libretexts.orgnumberanalytics.com The reactivity of the organic halide is dependent on the nature of the leaving group (X), with the typical reactivity order being I > OTf > Br > Cl. libretexts.org Therefore, coupling reactions involving aryl chlorides often require more reactive catalysts, such as those with electron-rich and bulky ligands, to facilitate this challenging oxidative addition step. yonedalabs.com This step does not directly involve the this compound but generates the palladium(II) intermediate necessary for the subsequent transmetalation.

Transmetalation is the step where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide or pseudohalide. numberanalytics.comlibretexts.org In this process, the 5-benzyloxy-2-chlorophenyl group of this compound would be transferred to the Ar-Pd(II)-X complex generated in the oxidative addition step. This forms a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'), where Ar' is the 5-benzyloxy-2-chlorophenyl group. youtube.com

The transmetalation step is critically dependent on the presence of a base, typically a hydroxide (B78521) or carbonate, which activates the boronic acid. chembites.orgyoutube.com Two primary pathways for this base-assisted activation have been proposed:

Boronate Pathway: The base (e.g., OH⁻) attacks the electron-deficient boron atom of the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate, [R-B(OH)₃]⁻. chembites.org This activated boronate is more reactive toward transmetalation with the palladium(II) complex. acs.org

Palladium-Hydroxide Pathway: The halide ligand on the palladium(II) complex is exchanged with a hydroxide ion from the base to form a palladium-hydroxo complex (Ar-Pd(II)-OH). chembites.orgacs.org This complex is more electrophilic and reacts more readily with the neutral boronic acid. chembites.orgacs.org

Kinetic studies suggest that for many systems, the pathway involving the palladium-hydroxo intermediate is kinetically favored. chembites.orgacs.org The presence of water is often crucial, as it can facilitate the formation of the hydroxide species and may also be necessary for the hydrolysis of any boronic acid anhydrides (boroxines) that can form. nih.gov

The final step of the catalytic cycle is reductive elimination. libretexts.orgnumberanalytics.com In this stage, the two organic groups (the one from the original organohalide and the 5-benzyloxy-2-chlorophenyl group) attached to the palladium(II) center are coupled, forming a new carbon-carbon bond and the desired biaryl product. yonedalabs.com This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. yonedalabs.comyoutube.com

For reductive elimination to occur, the two organic ligands must typically be in a cis orientation on the palladium complex. yonedalabs.com The process is generally fast and irreversible, driven by the thermodynamic stability of the newly formed C-C bond. numberanalytics.com The steric bulk of the ligands on the palladium can influence the rate of reductive elimination, with bulkier ligands often accelerating this step. yonedalabs.com

The success, efficiency, and selectivity of Suzuki-Miyaura couplings involving substituted arylboronic acids like this compound are highly dependent on the choice of reaction parameters, particularly the palladium ligand and the solvent system. organic-chemistry.orgnih.gov

Ligand Systems: Ligands play a multifaceted role: they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties to control reactivity. yonedalabs.com

Electron-rich ligands , such as alkylphosphines (e.g., P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. This facilitates the oxidative addition step, which is especially important when using less reactive electrophiles like aryl chlorides. yonedalabs.com

Bulky ligands promote reductive elimination by creating steric strain that is relieved upon formation of the product. yonedalabs.com They can also favor the formation of monoligated Pd(0) species, which are often highly reactive. chemrxiv.org

Solvent Effects: The solvent can influence catalyst activity, substrate solubility, and even reaction selectivity. nih.gov Common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF). yonedalabs.com

The presence of water is often beneficial, as it helps to dissolve the inorganic base and facilitates the transmetalation step. nih.gov

Polar solvents can stabilize charged intermediates and transition states. nih.gov In some cases, changing the solvent can even switch the chemoselectivity of a reaction. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF may favor reaction at the C-Cl bond, whereas polar solvents like DMF can favor reaction at the C-OTf bond, although this effect is not solely dependent on the solvent's dielectric constant. nih.gov

The optimal combination of ligand and solvent often requires empirical screening for a given set of substrates.

Table 1: General Influence of Ligands and Solvents on Suzuki-Miyaura Coupling

| Parameter | Type | General Effect on Catalytic Step | Examples |

|---|---|---|---|

| Ligands | Electron-Rich & Bulky Phosphines | Promotes oxidative addition and reductive elimination. Essential for coupling unreactive chlorides. | P(t-Bu)₃, SPhos, XPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong electron donors, form robust catalysts. Effective for challenging couplings. | SIPr, SIMes | |

| Solvents | Aprotic Ethers / Aromatics | Commonly used, good for solubilizing organic reagents and catalysts. | Toluene, Dioxane, THF |

| Polar Aprotic | Can influence chemoselectivity by stabilizing specific transition states. | DMF, DMSO, MeCN | |

| Protic (e.g., water, alcohols) | Often used as a co-solvent to dissolve the base and accelerate transmetalation. | Water, n-Butanol |

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the context of Suzuki-Miyaura couplings, this is particularly relevant when the electrophile has more than one leaving group. For instance, in a molecule containing both a chloro and a triflate group (chloroaryl triflate), the choice of ligand can direct the coupling to either site. nih.gov

Using the NHC ligand SIPr with a palladium catalyst can lead to selective coupling at the C-Cl bond. nih.gov

Conversely, using the NHC ligand SIMes can favor selective coupling at the C-OTf bond. nih.gov

This ligand-controlled selectivity arises from differences in how the ligands influence the palladium center's ligation state and its interaction with the electrophile during the critical oxidative addition step. nih.gov While this compound itself has only one site for coupling (the C-B bond), its reaction with a polyhalogenated substrate would depend on these principles of chemoselectivity. nih.gov

Regioselectivity concerns the position at which a reaction occurs. For an arylboronic acid like this compound, the position of coupling is predetermined by the location of the boronic acid group. However, the electronic nature of the substituents on the aromatic ring influences the nucleophilicity of the aryl group and thus its rate of transfer during transmetalation.

The benzyloxy group at the 5-position is electron-donating through resonance, which increases the electron density of the aromatic ring.

The chloro group at the 2-position is electron-withdrawing through induction.

Table 2: Influence of Substituents on Arylboronic Acid Reactivity

| Substituent Type on Arylboronic Acid | Electronic Effect | General Impact on Transmetalation Rate | Example Substituent |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density on the aryl ring, enhancing its nucleophilicity. | Generally increases the rate of transfer to the palladium center. | -OCH₃, -OBn (Benzyloxy) |

| Electron-Withdrawing Group (EWG) | Decreases electron density on the aryl ring, reducing its nucleophilicity. | Generally decreases the rate of transfer. | -CF₃, -NO₂, -Cl |

| Sterically Hindering Group (ortho) | Can sterically impede the approach to the palladium center. | May slow down the rate of transmetalation. | -Cl, -tBu |

Suzuki-Miyaura Coupling: Fundamental Mechanistic Principles

Other Metal-Catalyzed Transformations

Beyond the widely recognized palladium-catalyzed Suzuki-Miyaura coupling, this compound and related arylboronic acids are versatile substrates in a variety of other metal-catalyzed transformations. These reactions expand the synthetic utility of arylboronic acids, enabling the formation of diverse chemical bonds under various catalytic systems.

Copper-catalyzed reactions represent a powerful and economical alternative to palladium-based systems for certain transformations. The most prominent among these is the Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, which facilitates the formation of aryl carbon-heteroatom bonds. organic-chemistry.orgnih.gov This reaction typically involves the oxidative coupling of an arylboronic acid with a compound containing an N-H or O-H bond, such as an amine, alcohol, or phenol. organic-chemistry.orgresearchgate.net

A key advantage of the Chan-Lam coupling is its operational simplicity; it is often conducted under mild conditions, at room temperature, and is tolerant of air and moisture, which contrasts with the stricter anaerobic conditions required for many palladium-catalyzed reactions. organic-chemistry.orgnih.gov The reaction can be performed with either a stoichiometric or a catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297). organic-chemistry.org When used catalytically, the active copper species is regenerated by an oxidant, which can be atmospheric oxygen. organic-chemistry.org

The general mechanism involves the transmetalation of the aryl group from the boronic acid to the copper center. The resulting organocopper intermediate then couples with the heteroatom nucleophile, followed by reductive elimination to yield the final product and regenerate the copper catalyst. organic-chemistry.org The presence of a base is typically required. researchgate.net

Research has demonstrated the N-arylation of heterocyclic compounds like 2-nitroimidazole (B3424786) with various arylboronic acids through copper(II)-catalyzed Chan-Lam reactions. nih.gov For instance, the coupling of substituted phenylboronic acids with 2-nitroimidazole has been optimized using different ligand systems to achieve high yields of N-arylated products. nih.gov While the homocoupling of boronic acids can be an undesired side reaction, understanding its mechanism helps in optimizing conditions to favor the desired cross-coupling product. mdpi.com

Table 1: Examples of Copper-Catalyzed Chan-Lam Coupling Reactions with Arylboronic Acids This table presents generalized findings for arylboronic acids in Chan-Lam couplings, illustrating the reaction's scope.

| Coupling Partner (H-Nu) | Copper Source | Base | Ligand (if any) | Product Type | Ref. |

| Primary/Secondary Amines | Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid | N-Aryl Amines | organic-chemistry.org |

| Anilines | Cu(OAc)₂ | K₂CO₃ | 4,5-Diazafluoren-9-one | N-Aryl Anilines | nih.gov |

| Imidazoles | Cu(II) salts | K₂CO₃ | Phenanthroline-based | N-Aryl Imidazoles | nih.gov |

| Aliphatic Alcohols | Cu(OAc)₂ | Pyridine (B92270) | Not specified | Aryl Ethers | organic-chemistry.org |

| Phenols | Cu(II) salts | Et₃N | Not specified | Diaryl Ethers | organic-chemistry.org |

Nickel-Catalyzed Reactions and Alternative Metal Systems

Nickel has emerged as an abundant and cost-effective catalyst for cross-coupling reactions that are often complementary to palladium-catalyzed processes. Nickel catalysts can facilitate the coupling of arylboronic acids with a range of electrophiles, including those that are challenging for palladium systems.

A notable application is the nickel-catalyzed Suzuki-type C(sp²)−C(sp³) cross-coupling of arylboronic acids with α-halo boronic esters to synthesize valuable primary and secondary benzyl (B1604629) boronic esters. researchgate.netnih.gov This reaction proceeds under mild conditions and demonstrates a broad substrate scope and high functional group tolerance. researchgate.netnih.gov The proposed mechanism involves the formation of a Ni(I) active species, which undergoes oxidative addition to the α-iodoboronate, followed by transmetalation with the arylboronic acid and reductive elimination. researchgate.net

Nickel catalysis is also effective in activating strong carbon-fluorine (C-F) bonds. For example, 2-fluorobenzofurans can be efficiently coupled with arylboronic acids using a nickel catalyst, a transformation that is difficult to achieve with palladium. beilstein-journals.org This allows for orthogonal coupling strategies where, in a molecule containing both a C-Br and a C-F bond, the C-Br bond can be selectively functionalized with palladium, followed by a nickel-catalyzed reaction at the C-F site. beilstein-journals.org

Furthermore, chiral nickel catalysts have been developed for enantioconvergent reactions, such as the borylation of racemic secondary benzylic chlorides to produce enantioenriched benzylic boronic esters. nih.gov

Table 2: Overview of Nickel-Catalyzed Reactions with Arylboronic Acids This table summarizes key transformations of arylboronic acids facilitated by nickel catalysts.

| Coupling Partner | Catalyst System | Product Type | Key Feature | Ref. |

| α-Iodoalkyl boronic esters | NiCl₂•DME / Ligand | Benzyl boronic esters | C(sp²)−C(sp³) bond formation | researchgate.netnih.gov |

| 2-Fluorobenzofurans | Ni(cod)₂ / PCy₃ | 2-Arylbenzofurans | C-F bond activation | beilstein-journals.org |

| Racemic benzylic chlorides | NiCl₂•glyme / Chiral Pybox | Enantioenriched benzylic boronic esters | Enantioconvergent C-B bond formation | nih.gov |

| Halostibines | Ni(OAc)₂ | Triarylstibines | C-Sb bond formation | polyu.edu.hk |

Emerging Catalytic Systems (e.g., Zinc, Rhodium, Iron, Cobalt, Platinum, Gold)

Research into cross-coupling reactions has expanded to include a wider range of transition metals, driven by the need for novel reactivity, improved cost-effectiveness, and greater sustainability. nih.gov Iron, cobalt, zinc, and rhodium are increasingly studied as catalysts for reactions involving arylboronic acids.

Rhodium (Rh): Rhodium catalysts were among the first to be used for the 1,2-addition of arylboronic acids to aldehydes, a reaction that provides access to secondary alcohols. nih.gov Rhodium is also highly effective for catalyzing the conjugate addition of arylboronic acids to α,β-unsaturated ketones and esters.

Iron (Fe) and Cobalt (Co): As earth-abundant and low-cost metals, iron and cobalt are attractive alternatives to precious metals. nih.gov While still less developed than palladium or nickel catalysis, iron and cobalt complexes have shown promise in catalyzing cross-coupling reactions, including C-N bond formations. nih.gov

Zinc (Zn), Platinum (Pt), and Gold (Au): These metals offer unique catalytic activities. While less common for standard cross-couplings with boronic acids, they are being explored for more specialized transformations. For example, various metal systems including platinum and cobalt have been investigated for the 1,2-addition of organoboron reagents to carbonyl compounds. nih.gov

The development of these emerging catalytic systems is crucial for expanding the toolbox of synthetic chemists, potentially enabling new types of bond constructions that are not feasible with traditional catalysts. nih.gov

Transition-Metal-Free Transformations

While metal catalysis is dominant in the functionalization of boronic acids, a growing area of research focuses on transition-metal-free transformations. rsc.org These methods are highly desirable as they eliminate the cost and potential toxicity associated with residual metals in the final products, which is particularly important in pharmaceutical synthesis. rsc.org

Several strategies have been developed for forming C-C bonds from arylboronic acids without a transition metal catalyst.

One significant method is the reductive coupling of boronic acids with tosylhydrazones. organic-chemistry.orgnih.gov In this reaction, the tosylhydrazone, which is easily derived from an aldehyde or ketone, decomposes in the presence of a base to generate a diazo compound in situ. organic-chemistry.org This highly reactive intermediate then couples with the boronic acid to form a new C-C bond, with the loss of nitrogen gas. researchgate.net The reaction is notable for its broad functional group tolerance and operational simplicity. organic-chemistry.orgnih.gov

Another important class of metal-free reactions is conjugate addition. While often catalyzed by rhodium, conjugate additions of arylboronic acids to electron-deficient alkenes, such as enones, can be promoted by organocatalysts. rsc.org For instance, chiral binaphthols can catalyze the enantioselective addition of arylboronates to substrates like o-quinone methides. rsc.org The mechanism involves the formation of a highly Lewis-acidic boronate ester intermediate, which facilitates the nucleophilic transfer of the aryl group. rsc.org

Iterative C-C bond-forming sequences have also been developed using transiently generated benzylic boronic acids from the reaction of boronic acids with diazo compounds, showcasing the potential for rapid construction of molecular complexity. core.ac.uk

The direct, transition-metal-free conversion of the C-B bond of arylboronic acids into carbon-heteroatom bonds is a valuable synthetic strategy. This typically involves an ipso-substitution, where the boronic acid group is replaced by a heteroatom functionality.

C-O Bond Formation: The most common transformation in this class is the oxidation of arylboronic acids to phenols. This can be achieved using simple and environmentally friendly oxidants. A widely used reagent is hydrogen peroxide (H₂O₂), often in an aqueous or alcoholic solvent. nih.gov Another effective oxidant is potassium monopersulfate, commercially available as Oxone®. nih.gov These methods are generally high-yielding and tolerate a wide range of substituents on the aromatic ring. nih.gov

C-N Bond Formation: The synthesis of anilines from arylboronic acids can also be accomplished without transition metals. One approach involves the reaction of arylboronic acids or their boroxine (B1236090) anhydrides with organic azides. nih.gov Another method utilizes O-benzoyl hydroxylamines or methoxylamine hydrochloride as the nitrogen source for the direct primary amination of organoboronates. nih.gov These reactions provide a direct pathway to valuable amine products, avoiding the multi-step sequences often required in classical synthesis. nih.gov

C-X (Halogen) Bond Formation: While less common, methods for the ipso-halogenation of arylboronic acids have also been developed, providing access to aryl halides from the corresponding boronic acids.

Table 3: Examples of Transition-Metal-Free Heteroatom Functionalization of Arylboronic Acids This table highlights common reagents for the metal-free conversion of the boronic acid moiety.

| Bond Formed | Reagent | Substrate | Product | Ref. |

| C-O | Hydrogen Peroxide (H₂O₂) | Arylboronic Acid | Phenol | nih.gov |

| C-O | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Arylboronic Acid | Phenol | nih.gov |

| C-N | Organic Azides (R-N₃) | Arylboroxine | Secondary/Tertiary Aniline | nih.gov |

| C-N | Methoxylamine (MeONH₂) | Pinacol (B44631) Boronate | Primary Aniline | nih.gov |

Multicomponent Reactions (e.g., Petasis Reaction)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The Petasis reaction, also known as the borono-Mannich reaction, is a prominent example of an MCR where an amine, a carbonyl compound, and an organoboronic acid react to form substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org

The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl components. The organoboronic acid then adds to this electrophilic species. A key feature of the Petasis reaction is the activation of the boronic acid, often through the formation of a tetracoordinate boronate species, which facilitates the transfer of the organic group from boron to the iminium carbon. organic-chemistry.org The reaction tolerates a wide range of functional groups on all components, including various substituted arylboronic acids. wikipedia.org While specific studies on this compound in the Petasis reaction are not extensively documented, its participation is anticipated based on the broad substrate scope of the reaction. The electron-donating benzyloxy group and the electron-withdrawing chloro group would modulate the nucleophilicity of the aryl ring being transferred. The reaction is often carried out under mild conditions, for instance, in solvents like dichloromethane (B109758) at room temperature, though for less reactive components, elevated temperatures or the use of microwave irradiation may be necessary. organic-chemistry.orgnih.gov The use of polar protic solvents like hexafluoroisopropanol (HFIP) has also been shown to accelerate the reaction and improve yields. wikipedia.org

Below is a table showcasing representative examples of the Petasis reaction with various substituted arylboronic acids, illustrating the versatility of this transformation.

| Arylboronic Acid | Amine | Carbonyl Compound | Solvent | Conditions | Yield (%) | Reference |

| Phenylboronic acid | Morpholine | Glyoxylic acid | Dichloromethane | Room Temp, 16h | 95 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Piperidine | Salicylaldehyde | Toluene | 80 °C, 12h | 85 | nih.gov |

| 3-Fluorophenylboronic acid | Pyrrolidine | Glyoxylic acid | HFIP/DCM | Room Temp, 2h | 88 | wikipedia.org |

| 4-Chlorophenylboronic acid | Morpholine | Salicylaldehyde | 1,4-Dioxane | 80 °C, 12h | 95 | nih.gov |

| 2-Thienylboronic acid | Benzylamine | Glyoxylic acid | Ethanol | Reflux, 18h | 78 | wikipedia.org |

Photochemical Activation and Rearrangements Involving Boronates

The interaction of light with organoboron compounds can induce unique reactivity, opening pathways to novel molecular architectures that are often inaccessible through thermal methods. Photochemical activation of arylboronic esters can lead to a variety of transformations, including cross-coupling reactions and skeletal rearrangements. These reactions often proceed via the generation of highly reactive radical intermediates. baranlab.org

One significant area of research is the use of photoredox catalysis to activate boronic esters for C(sp²)–C(sp³) cross-coupling reactions. In these systems, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a boronic ester derivative. For instance, the formation of an adduct between a boronic ester and a Lewis base, such as a pyridine derivative, can lower its reduction potential, facilitating its participation in a photoredox cycle. nih.govresearchgate.netresearchgate.net This strategy has been successfully employed to couple benzylic and allylic boronic esters with various aryl halides and cyanoarenes. nih.govresearchgate.netresearchgate.net

Furthermore, direct photoexcitation of arylboronate esters can lead to intramolecular rearrangements. For example, the irradiation of tolylboronate esters with UV light has been shown to induce phototransposition, resulting in a mixture of ortho, meta, and para isomers. nih.gov These reactions are thought to proceed through excited singlet states and involve complex bond reorganizations. While specific photochemical studies on this compound or its esters are limited, the general principles of photochemical activation suggest that this compound could be a substrate for similar transformations, potentially leading to novel substituted biaryls or rearranged products under photolytic conditions.

The following table presents examples of photochemical reactions involving arylboronic esters, highlighting the conditions and outcomes of these light-induced transformations.

| Arylboronate Ester | Coupling Partner/Reaction Type | Photocatalyst/Conditions | Product | Yield (%) | Reference |

| 4-Methoxybenzylboronic acid pinacol ester | 4-Chlorobenzaldehyde | Ir(dF(CF3)ppy)2(dtbbpy)PF6, Blue LED | Coupled alcohol | 84 | cam.ac.uk |

| Benzylboronic acid pinacol ester | 4-Cyanopyridine | Ir(dF(CF3)ppy)2(dtbbpy)PF6, Blue LED, Flow | 4-(phenylmethyl)pyridine | 85 | nih.govresearchgate.netresearchgate.net |

| 4-Tolylboronate ester | Phototransposition | 254 nm UV light, Acetonitrile (B52724) | Mixture of isomers | - | nih.gov |

| Allylboronic acid pinacol ester | 4-Cyano-7-azaindole | Ir(dF(CF3)ppy)2(dtbbpy)PF6, Blue LED, Flow | Allylated azaindole | 75 | nih.govresearchgate.netresearchgate.net |

Theoretical and Computational Studies of Reactivity (e.g., Density Functional Theory analyses of reaction pathways)

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. For reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling and protodeboronation, DFT calculations provide valuable insights into reaction pathways, transition state structures, and the factors controlling reactivity and selectivity. strath.ac.ukacs.orgnih.govresearchgate.net

In the context of the Suzuki-Miyaura reaction, DFT studies have been instrumental in mapping out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These calculations have helped to clarify the role of the base, the nature of the active palladium species, and the energetics of competing pathways. nih.govacs.org For instance, computational studies have shown that the activation barrier for the transmetalation step can be significantly influenced by the nature of the boronic acid and the ligands on the palladium catalyst. nih.gov

Protodeboronation, the undesired cleavage of the C–B bond, is a common side reaction in processes involving arylboronic acids, especially under basic conditions. DFT calculations have been employed to investigate the mechanism of this reaction, revealing multiple possible pathways. strath.ac.ukacs.orgacs.org These studies have shown that the stability of arylboronic acids towards protodeboronation is highly dependent on the electronic nature of the substituents on the aryl ring. For highly electron-deficient arylboronic acids, a mechanism involving the unimolecular heterolysis of the arylboronate to form a transient aryl anion has been proposed and supported by computational evidence. strath.ac.ukacs.org For this compound, DFT calculations could predict its susceptibility to protodeboronation and help in optimizing reaction conditions to minimize this side reaction.

The table below summarizes key findings from DFT studies on reactions involving arylboronic acids, providing calculated activation energies for critical reaction steps.

| Reaction | System Studied | Computational Method | Key Finding (Calculated Activation Energy, kcal/mol) | Reference |

| Suzuki-Miyaura Transmetalation | (i-Pr3P)(4-FC6H4)Pd(OH) + 4-Fluorophenylboronic acid | M06-2X/LANL2DZ-6-31G(d) | ΔG‡ = 15.4 for B-aryl transfer | nih.gov |

| Suzuki-Miyaura Oxidative Addition | Phenyl-N,N-dimethyl sulfamate (B1201201) + Pd(XPhos) | DFT (unspecified functional) | ΔG‡ = 27.6 | nih.gov |

| Protodeboronation | 3,5-Dinitrophenylboronate | M06L/6-311++G | ΔE = 25.1 for unimolecular fragmentation | acs.org |

| Protodeboronation | p-Anisylboronate | M06L/6-311++G | ΔG‡ = 33.5 for concerted protonation/cleavage | acs.org |

Applications of 5 Benzyloxy 2 Chlorophenylboronic Acid As a Key Synthetic Intermediate

Construction of Complex Organic Architectures

5-Benzyloxy-2-chlorophenylboronic acid is a key reagent for creating intricate organic structures. chemimpex.comchemimpex.com Its utility stems from the reactivity of the boronic acid group, which readily participates in various cross-coupling reactions.

Synthesis of Biaryl Compounds

One of the most prominent applications of this compound is in the synthesis of biaryl compounds. mdpi.commdpi.com Biaryls, which consist of two directly connected aromatic rings, are common structural motifs in many natural products, pharmaceuticals, and agrochemicals. mdpi.commdpi.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is the primary reaction through which this compound is used to create biaryls. researchgate.netnih.govyoutube.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide. nih.govlibretexts.org The reaction is known for its mild conditions, high tolerance for various functional groups, and stereospecificity. youtube.comharvard.edu

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl halide in the presence of a palladium catalyst and a base to yield the corresponding biaryl product. The benzyloxy and chloro substituents on the boronic acid provide handles for further chemical modifications, allowing for the synthesis of a diverse range of biaryl structures.

Below is a table summarizing the key aspects of the Suzuki-Miyaura reaction for biaryl synthesis:

| Feature | Description |

| Reactants | Organoboron compound (e.g., this compound), Organic halide (e.g., aryl bromide, aryl chloride) |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4, Pd(OAc)2) |

| Base | Required to facilitate the transmetalation step (e.g., Na2CO3, K3PO4, Cs2CO3) |

| Solvent | Often a mixture of an organic solvent and water (e.g., Toluene/water, Dioxane/water) |

| Product | Biaryl compound |

Formation of Sterically Hindered and Functionalized Derivatives

The presence of the chloro and benzyloxy groups on the phenyl ring of this compound allows for the synthesis of sterically hindered and highly functionalized biaryl derivatives. mdpi.com Sterically hindered biaryls, where bulky groups are positioned near the bond connecting the two aryl rings, are important in various areas, including as ligands for catalysis and in materials with unique properties. mdpi.comnih.gov

The synthesis of these hindered structures can be challenging, but specialized Suzuki-Miyaura coupling conditions have been developed to facilitate these transformations. mdpi.comnih.gov These often involve the use of bulky phosphine (B1218219) ligands on the palladium catalyst to promote the coupling of sterically demanding substrates. nih.gov

Furthermore, the benzyloxy group can be deprotected to reveal a hydroxyl group, and the chloro group can be substituted or transformed, providing multiple points for further functionalization of the resulting biaryl scaffold. researchgate.netnih.gov This versatility is crucial for creating libraries of related compounds for various research applications.

Role in Medicinal Chemistry Research

The ability to generate complex and diverse molecular structures makes this compound a valuable tool in medicinal chemistry. chemimpex.comchemimpex.comnih.gov

Design and Synthesis of Scaffolds for Bioactive Molecules

This boronic acid serves as a key intermediate in the design and synthesis of molecular scaffolds that form the core of bioactive molecules. chemimpex.comresearchgate.net By participating in reactions like the Suzuki-Miyaura coupling, it enables the construction of biaryl and other complex frameworks that are frequently found in drugs. nih.govresearchgate.net The resulting scaffolds can then be further elaborated to create molecules that can interact with specific biological targets, such as enzymes or receptors. chemimpex.comnih.gov

The following table highlights examples of bioactive scaffolds that can be accessed using arylboronic acids:

| Scaffold Type | Therapeutic Area (Example) |

| Biaryl | Anti-inflammatory, Antiviral |

| Heterobiaryl | Anticancer, Antifungal |

Development of Chemical Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, where the relationship between a molecule's chemical structure and its biological activity is investigated. mdpi.comnih.gov To conduct SAR studies, medicinal chemists need to synthesize a library of related compounds with systematic variations in their structure.

This compound is an ideal starting material for building such libraries. researchgate.net The ability to modify both the boronic acid portion and the aryl halide coupling partner in the Suzuki-Miyaura reaction, coupled with the potential for further functionalization of the benzyloxy and chloro groups, allows for the rapid generation of a diverse set of molecules. youtube.comresearchgate.net Analyzing the biological activity of these compounds helps researchers understand which structural features are crucial for a desired therapeutic effect, guiding the design of more potent and selective drug candidates. mdpi.comrsc.org

Contribution to Materials Science

The utility of this compound extends beyond medicinal chemistry into the realm of materials science. chemimpex.commyskinrecipes.com The same chemical transformations that make it valuable for drug discovery are also employed to create novel organic materials with specific electronic or optical properties.

The biaryl structures synthesized using this boronic acid can serve as building blocks for conjugated polymers and other advanced materials. chemimpex.com These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to precisely control the structure and functionality of the biaryl units through the use of intermediates like this compound is critical for tuning the properties of the final material. chemimpex.com

Preparation of Functionalized Polymers

While specific examples detailing the use of this compound in polymer synthesis are not extensively documented in readily available literature, the broader class of arylboronic acids is fundamental to the synthesis of functionalized polymers. The primary application lies in their use as monomers in Suzuki-Miyaura cross-coupling polymerization reactions. This powerful carbon-carbon bond-forming reaction allows for the creation of conjugated polymers, which are of significant interest for their electronic and photophysical properties.

In a typical Suzuki polymerization, a dihaloaromatic compound is reacted with an aromatic diboronic acid or its ester in the presence of a palladium catalyst and a base. The this compound, with its single boronic acid group, can be utilized to introduce specific side-chain functionalities onto a polymer backbone or to act as an end-capping agent to control the molecular weight and properties of the resulting polymer. The benzyloxy group can influence the solubility and processing characteristics of the polymer, while the chloro substituent can be a site for further post-polymerization modification.

Synthesis of Advanced Materials

In the realm of advanced materials, this compound serves as a key intermediate for the synthesis of molecules with applications in electronics and photonics. Arylboronic acids are crucial in the construction of organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and chemical sensors.

The synthesis of these materials often involves Suzuki or other palladium-catalyzed cross-coupling reactions to create extended π-conjugated systems. The specific substitution pattern of this compound allows for the precise tuning of the electronic properties of the target material. The electron-donating nature of the benzyloxy group and the electron-withdrawing and steric effects of the chloro group can modulate the HOMO/LUMO energy levels, which is critical for designing efficient electronic materials. For instance, its use as a building block could lead to the formation of twisted molecular structures that can prevent aggregation-caused quenching of fluorescence in OLEDs, thereby enhancing device performance.

Applications in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of complex organic molecules that can interact with specific biological targets in pests or weeds. While direct, large-scale applications of this compound in commercial agrochemicals are not widely reported, its utility as a synthetic intermediate is evident from the patent literature and the general importance of biaryl structures in agrochemical design.

Many modern agrochemicals contain a biaryl or heteroaryl-aryl scaffold, which is efficiently synthesized via Suzuki-Miyaura coupling. This compound is a valuable reagent for introducing a substituted phenyl ring into a target molecule. The benzyloxy group can be a stable protecting group for a phenol, which itself can be a key pharmacophore, or it can be deprotected in a later synthetic step. The chlorine atom can also be important for biological activity or for modifying the physicochemical properties of the final compound, such as its environmental persistence and metabolic stability.

Integration into Diverse Synthetic Strategies and Target Molecule Synthesis

The primary and most well-documented application of this compound is its use as a versatile intermediate in a wide range of synthetic strategies, particularly in medicinal chemistry for the synthesis of biologically active target molecules. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds.

For example, this boronic acid has been utilized as a key building block in the synthesis of inhibitors of various enzymes. In one such application, it was used in the synthesis of potent and selective inhibitors of bacterial methionyl-tRNA synthetase (MetRS), a target for the development of new antibacterial agents. The coupling of this compound with a suitable heterocyclic partner formed the core of the inhibitor, with the substituents on the boronic acid playing a crucial role in optimizing the binding affinity and selectivity for the target enzyme.

The general synthetic utility of this compound is highlighted in the following table, which summarizes its role in the synthesis of various classes of compounds.

| Target Compound Class | Synthetic Strategy | Role of this compound |

| Biaryl Compounds | Suzuki-Miyaura Coupling | Provides the 5-benzyloxy-2-chlorophenyl moiety. |

| Enzyme Inhibitors | Fragment-Based Drug Design | Serves as a key building block for constructing the inhibitor scaffold. |

| Heterocyclic Compounds | Palladium-Catalyzed Cross-Coupling | Used to introduce a substituted aryl group onto a heterocyclic core. |

The benzyloxy group often serves as a protected form of a phenol, which can be a key hydrogen bond donor or acceptor in drug-receptor interactions. After the crucial carbon-carbon bond formation, the benzyl (B1604629) group can be readily removed by hydrogenolysis to reveal the free phenol, allowing for late-stage functionalization or direct use in the final target molecule. The chloro substituent can contribute to the hydrophobic interactions within the binding pocket of a protein and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Advanced Analytical Characterization Techniques for Boronic Acids

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural determination of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands as a primary tool for elucidating the complex structure of molecules like 5-Benzyloxy-2-chlorophenylboronic acid. eurekaselect.comupenn.edu Suppliers of 2-Benzyloxy-5-chlorophenylboronic acid confirm that NMR is used to verify the structure of the compound. tcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, several types of NMR experiments are informative:

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their neighboring environments. The spectrum of this compound would be expected to show distinct signals for the protons on the benzyloxy group's phenyl ring, the methylene (B1212753) (-CH₂-) bridge, and the substituted chlorophenyl ring. The chemical shifts and splitting patterns of these signals confirm the connectivity of the molecule.

¹³C NMR (Carbon-13 NMR): This experiment provides a count of the unique carbon atoms in the molecule. The spectrum would display separate signals for the carbons of the two aromatic rings, the methylene carbon, and the carbon atom bonded to the boronic acid group.

¹¹B NMR (Boron-11 NMR): As a boron-containing compound, ¹¹B NMR is a valuable tool. It provides information about the electronic environment of the boron atom, helping to confirm the presence and state of the boronic acid functional group.

Investigations into various arylboronic acids have demonstrated the power of NMR in studying their structure and behavior in solution. nih.gov The specific chemical shifts observed in these spectra are critical for confirming that the correct isomer has been synthesized and is free from structural impurities.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Functional Group | Predicted Chemical Shift (ppm) | Description |

| ¹H | Aromatic H (Phenyl of Benzyl) | ~7.3-7.5 | Multiple signals corresponding to the five protons on the unsubstituted phenyl ring. |

| ¹H | Methylene H (-O-CH₂-Ph) | ~5.1 | A singlet corresponding to the two protons of the methylene bridge. |

| ¹H | Aromatic H (Chlorophenyl) | ~7.2-7.9 | Distinct signals for the three protons on the substituted phenyl ring, with splitting patterns determined by their relative positions. |

| ¹H | Boronic Acid H (-B(OH)₂) | Broad signal, variable | The acidic protons are often broad and their position can vary depending on solvent and concentration. |

| ¹³C | Aromatic C (Phenyl of Benzyl) | ~127-136 | Signals for the carbons of the unsubstituted phenyl ring. |

| ¹³C | Methylene C (-O-CH₂-Ph) | ~70 | Signal for the methylene carbon. |

| ¹³C | Aromatic C (Chlorophenyl) | ~115-140 | Signals for the carbons of the substituted phenyl ring, including the carbon attached to the boron atom. |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of boronic acids. waters.com

The analysis of boronic acids by chromatography presents unique challenges. These compounds can undergo facile hydrolysis of their pinacol (B44631) esters, which are common precursors. nih.gov Furthermore, boronic acids have a tendency to form cyclic, trimeric anhydrides known as boroxines, especially upon dehydration. This can complicate chromatographic analysis.

To overcome these issues, specialized HPLC methods have been developed:

Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique. The analysis of boronic acids often requires unconventional approaches to achieve good separation and peak shape. nih.gov Methods may employ highly basic mobile phases or ion-pairing reagents to stabilize the analyte and prevent degradation on the column. nih.gov An ultra-high-performance liquid chromatography method using an Acquity BEH C18 column with an ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) mobile phase has been successfully used to separate a wide range of boronic acids. rsc.org

Post-Column Derivatization: To enhance detection selectivity, a post-column reaction can be implemented. For instance, after separation on the HPLC column, the eluate can be mixed with a reagent like alizarin (B75676), which forms a fluorescent complex with boronic acids, allowing for highly sensitive and selective detection. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as an excellent alternative for separating boronic acids and their pinacol esters, demonstrating excellent selectivity and retention for a diverse range of these compounds. researchgate.net

The purity of this compound would be determined by injecting a solution of the compound into an HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the compound. The area of this peak, relative to the total area of all peaks, is used to calculate the purity, often expressed as a percentage.

Table 2: Typical Chromatographic Methods for Boronic Acid Purity Analysis

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Key Application |

| RP-HPLC | C18 (e.g., XSelect Premier HSS T3, Acquity BEH C18) | Acetonitrile and water/buffer (e.g., ammonium acetate, formic acid). waters.comrsc.org | UV-Vis (e.g., 254 nm), Mass Spectrometry (MS) | General purity assessment and impurity profiling. |

| RP-HPLC with Ion Pairing | C18 | Mobile phase containing an ion-pairing reagent and a highly basic pH (~12.4). nih.gov | UV-Vis | Analysis of reactive boronate esters and their corresponding boronic acids. |

| HPLC with Post-Column Derivatization | C18 | Standard RP-HPLC mobile phase, followed by post-column addition of alizarin solution. nih.gov | Fluorescence | Selective and sensitive detection of boronic acids in complex mixtures. |

| HILIC | ZIC-cHILIC | Acetonitrile/water gradients. researchgate.net | UV-Vis, MS | Separation of both boronic acids and their more polar precursors or byproducts. |

Challenges and Future Directions in Research on 5 Benzyloxy 2 Chlorophenylboronic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of boronic acids and their subsequent use in cross-coupling reactions have traditionally been associated with challenges regarding cost, sustainability, and the stability of the boronic acid compounds themselves. Some of the most useful boronic acids, including certain heterocyclic derivatives, are inherently unstable, which can limit their storage and effectiveness in coupling reactions. nih.gov A significant challenge is that the in-situ decomposition of unstable boronic acids can compete with the desired cross-coupling reaction, especially when using slower-reacting halides. nih.gov

To address this, researchers are developing novel strategies focused on sustainability and efficiency. One innovative approach involves the use of air-stable surrogates that facilitate the slow release of the boronic acid in situ. N-methyliminodiacetic acid (MIDA) boronates have emerged as a general solution, providing benchtop stability and enabling controlled, slow release under specific reaction conditions, thereby overcoming the instability of the free boronic acid. nih.gov This method has successfully transformed a wide range of previously unstable boronic acids into highly effective and stable cross-coupling partners. nih.gov

Exploration of Expanded Reactivity Profiles and New Transformations

While 5-Benzyloxy-2-chlorophenylboronic acid is primarily known for its role in Suzuki-Miyaura cross-coupling, research is uncovering a broader reactivity profile for arylboronic acids. These compounds are not merely passive partners in C-C bond formation but can participate in a variety of other chemical transformations.

One area of exploration is the use of the boronic acid moiety as a temporary blocking or directing group. A metal-free thermal protodeboronation of ortho- and para-phenol boronic acids has been developed, which allows for the functionalization of other positions on the aromatic ring before the boronic acid group is removed. acs.orgnih.gov This strategy leverages the boronic acid as a control element to achieve specific substitution patterns that would otherwise be difficult to access. acs.orgnih.gov

Beyond directing effects, phenylboronic acids are being investigated as catalysts in their own right. For instance, phenylboronic acid, in conjunction with copper(II) sulfate, has been shown to efficiently catalyze the synthesis of 1,4-disubstituted-1,2,3-triazoles. scielo.org.mx In this system, the boronic acid's role is to reduce Cu(II) to the catalytically active Cu(I) species. scielo.org.mx

Researchers are also expanding the scope of coupling reactions involving boronic acids. Recent work has led to the development of metal-catalyzed fluorination of arylboronic acids, representing a novel transformation for this class of compounds. acs.org Additionally, advancements in asymmetric catalysis have enabled the use of boronic acids in enantioselective rhodium-catalyzed cross-couplings with racemic allyl halides, providing access to valuable chiral molecules. springernature.com The presence of ortho-substituents on the phenylboronic acid, such as the chloro group in this compound, can play a key role in influencing the efficiency and outcome of these transformations. nih.gov

Table 1: Novel Transformations of Arylboronic Acids

| Transformation | Description | Catalyst/Conditions | Potential Application |

| Protodeboronation | Removal of the boronic acid group to introduce a hydrogen atom, often used after the boronic acid has served as a blocking or directing group. acs.orgnih.gov | Metal-free, thermal (in DMSO). acs.orgnih.gov | Synthesis of specifically substituted phenols and other aromatics. acs.orgnih.gov |

| Catalysis of Cycloaddition | Phenylboronic acid acts as a reducing agent for a co-catalyst in the synthesis of triazoles. scielo.org.mx | Phenylboronic Acid/CuSO₄. scielo.org.mx | Efficient synthesis of 1,2,3-triazole derivatives. scielo.org.mx |

| Aryl Fluorination | Direct conversion of the C-B bond to a C-F bond. acs.org | Heteroleptic palladium complexes. acs.org | Synthesis of fluorinated aromatic compounds. acs.org |

| Asymmetric Allylic Coupling | Enantioselective coupling of boronic acids with racemic allyl halides. springernature.com | Rhodium-ligand complex. springernature.com | Synthesis of enantiomerically enriched cyclic allylic products. springernature.com |

Strategies for Controlling Residual Boronic Acid Impurities in Synthetic Products

A persistent challenge in Suzuki-Miyaura cross-coupling reactions is the formation of impurities derived from the boronic acid starting material. researchgate.net One of the most common and difficult-to-remove impurities is the homocoupled dimer of the boronic acid, which forms a symmetrical biaryl. researchgate.netacs.org This side reaction can be mediated by palladium(II) species and is significantly influenced by the presence of dissolved oxygen in the reaction mixture. researchgate.netacs.org

Effective impurity control strategies are crucial, particularly in the synthesis of active pharmaceutical ingredients (APIs), where purity is paramount. Research has demonstrated that nearly complete suppression of the undesired homocoupling can be achieved through specific process modifications. Key strategies include:

Exclusion of Oxygen: Rigorous removal of dissolved oxygen from the reaction mixture, for example, by a subsurface sparge with nitrogen before the catalyst is introduced, has been shown to dramatically reduce dimer formation. researchgate.netacs.org

Addition of Reducing Agents: The inclusion of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II), which is responsible for the stoichiometric homocoupling reaction, without significantly interfering with the main catalytic cycle. researchgate.netacs.org

Catalyst Selection: The choice of palladium source can also impact impurity profiles. For instance, using 5% Pd on carbon has been observed to produce significantly less homocoupled dimer compared to using palladium(II) acetate (B1210297) under similar conditions. acs.org

Early identification and understanding of impurity formation mechanisms are vital. youtube.com By collaborating closely, process chemists and analytical chemists can adjust synthetic routes or purification steps to reduce or eliminate process-related impurities, ultimately saving time and cost in drug development. youtube.com

Innovations in Catalyst Design for Enhanced Efficiency and Selectivity

The catalyst is the cornerstone of the Suzuki-Miyaura reaction, and continuous innovation in catalyst design is critical for improving efficiency, expanding substrate scope, and enhancing sustainability. researchgate.net For decades, palladium has been the dominant metal for these reactions, but its high cost and potential for product contamination have spurred research into alternatives and more efficient palladium-based systems. researchgate.net

A major focus of innovation is the development of heterogeneous catalysts. These systems involve immobilizing palladium nanoparticles on various supports, such as activated carbon, silica, polymers, or metal oxides like hydrotalcite. mdpi.comnih.gov The primary advantages of heterogeneous catalysts are their ease of separation from the reaction product and their potential for recycling and reuse over multiple cycles without a significant decline in activity. mdpi.comnih.gov This approach addresses both economic and environmental concerns associated with homogeneous catalysts. mdpi.com

Beyond palladium, other transition metals like nickel, copper, cobalt, and iron are being explored as catalysts for Suzuki-Miyaura reactions to provide lower-cost and more sustainable synthetic protocols. researchgate.net

Catalyst design is also tailored to address specific chemical challenges. For substrates with significant steric hindrance, such as ortho-substituted arylboronic acids, specialized ligand and catalyst systems are required to achieve high yields. acs.orgnih.gov Data science and high-throughput experimentation are now being used to accelerate the discovery of novel catalyst systems, such as heteroleptic palladium complexes, which utilize two distinct ligands to achieve effective catalysis for challenging transformations. acs.org The overarching goals of these innovations are to reduce catalyst loadings, expand the reaction to less reactive coupling partners, and perform the reactions under milder, more environmentally friendly conditions. researchgate.netresearchgate.net

Table 2: Comparison of Modern Catalyst Strategies

| Catalyst Type | Description | Key Advantages |

| Homogeneous Pd Catalysts | Soluble palladium complexes, often with phosphine (B1218219) ligands. | High activity and selectivity, well-understood mechanisms. |

| Heterogeneous Pd Catalysts | Palladium nanoparticles immobilized on a solid support (e.g., carbon, hydrotalcite, polymers). mdpi.comnih.gov | Easy separation, recyclability, reduced metal leaching into the product. researchgate.netmdpi.com |

| Alternative Metal Catalysts | Catalysts based on more abundant and less expensive metals like Ni, Cu, Co, Fe. researchgate.net | Lower cost, potentially lower toxicity, different reactivity profiles. researchgate.net |

| Data-Driven Designed Catalysts | Systems developed using high-throughput screening and computational tools for specific, challenging reactions. acs.org | Optimized for difficult substrates (e.g., ortho-substituted), rapid discovery of novel reactivity. acs.org |

Emerging Applications in Chemical Research beyond Current Scope

The unique chemical properties of the phenylboronic acid (PBA) moiety have opened up a range of applications far beyond traditional organic synthesis, particularly in the fields of materials science and biomedicine. The ability of PBA to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for these emerging uses. mdpi.comjapsonline.com This interaction is especially relevant for recognizing carbohydrates like glucose and sialic acid, the latter of which is often overexpressed on the surface of cancer cells. japsonline.comacs.org

This recognition capability has led to the development of PBA-based functional materials for a variety of biomedical applications:

Cancer Targeting and Imaging: PBA-functionalized nanoparticles and polymers can selectively bind to cancer cells. acs.org This targeting ability is being harnessed to design probes for tumor-specific imaging both in cells and in vivo. acs.orgnih.gov

Drug Delivery Systems: The diol-binding property is being used to construct sophisticated drug delivery systems. For example, PBA-functionalized nanoparticles can be loaded with drugs that are released in response to specific stimuli, such as changes in glucose concentration. mdpi.commdpi.com This is particularly promising for creating glucose-responsive systems for insulin delivery. mdpi.com By functionalizing nanoparticles with PBA, researchers can also improve the loading and cellular uptake of chemotherapeutic drugs. japsonline.com

Biosensors: PBA-modified materials are being integrated into electrochemical and colorimetric sensors. By coating electrodes with PBA-functionalized films, sensors can be fabricated that respond to the presence of glucose and other diol-containing biomolecules. mdpi.com

The versatility of the PBA group, combined with its low cytotoxicity and ease of chemical modification, makes it a powerful building block for creating advanced functional materials with significant potential in diagnostics and therapeutics. mdpi.comacs.org

Q & A

Basic: What are the common synthetic routes for 5-Benzyloxy-2-chlorophenylboronic acid, and how do reaction conditions affect yield?

The synthesis typically involves two key steps: (1) introduction of the benzyloxy group via benzylation of a phenolic precursor and (2) boronation. For example, the benzyloxy group can be introduced by reacting 2-chloro-5-hydroxyphenylboronic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Boronation may employ Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst. Yield optimization requires precise control of reaction time, temperature (often 80–100°C), and stoichiometric ratios of reagents. Impurities from incomplete benzylation or boronation can be minimized via column chromatography or recrystallization .

Advanced: How do steric and electronic effects of the benzyloxy and chloro substituents influence Suzuki-Miyaura coupling efficiency with aryl halides?

The chloro group at the 2-position is electron-withdrawing, activating the boronic acid toward transmetallation but may reduce nucleophilicity. The bulky benzyloxy group at the 5-position introduces steric hindrance, potentially slowing oxidative addition with aryl halides. Computational studies (DFT) suggest that electronic effects dominate for electron-deficient aryl halides (e.g., nitro-substituted), whereas steric effects are critical with ortho-substituted partners. Ligand selection (e.g., SPhos or XPhos) and solvent polarity (e.g., THF vs. DME) can mitigate these challenges .

Data Contradiction: How to resolve discrepancies in reported catalytic systems for cross-couplings involving this compound?

Literature variations in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) may arise from differences in substrate electronic profiles or ligand accessibility. To address contradictions:

- Systematically test Pd sources (e.g., Pd₂(dba)₃), ligands (bidentate vs. monodentate), and bases (Cs₂CO₃ vs. K₃PO₄).

- Monitor reaction progress via LC-MS to identify intermediates or side products.

- Cross-reference conditions from analogous compounds, such as 4-benzyloxy-3-fluorophenylboronic acid, where ligand bulkiness improved yields with sterically demanding substrates .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy proton signals at δ 4.9–5.1 ppm, aromatic protons).

- ¹¹B NMR : Verify boronic acid presence (δ 28–32 ppm for trigonal planar boron).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M−H]⁻) and isotopic patterns consistent with Cl and B.

- HPLC : Assess purity (>97% by area normalization), especially for moisture-sensitive batches .

Advanced: What strategies optimize the stability of this compound under various storage conditions?

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials with molecular sieves.

- Temperature : Long-term stability is enhanced at −20°C; avoid repeated freeze-thaw cycles.

- Solvent Choice : Dissolve in anhydrous THF or DMSO for reactions, as aqueous solutions promote protodeboronation.

- Handling : Use gloveboxes for air-sensitive steps, as boronic acids degrade via oxidation or hydrolysis .

Advanced: How to design experiments to study the compound’s reactivity in multi-component reactions (e.g., Petasis vs. Suzuki-Miyaura)?

- Substrate Screening : Test aryl/heteroaryl halides, amines, and carbonyl partners to map electronic compatibility.

- Kinetic Studies : Use in situ IR or NMR to track reaction rates and identify rate-limiting steps.

- Computational Modeling : Compare transition-state energies for Petasis (amine-assisted) vs. Suzuki (Pd-mediated) pathways.

- Byproduct Analysis : Characterize dimerization or deboronation products via GC-MS to refine conditions .

Data Contradiction: How to interpret conflicting reports on protodeboronation rates in aqueous media?

Discrepancies may arise from pH variations or buffer composition. Protodeboronation accelerates under acidic (pH < 4) or basic (pH > 10) conditions. To reconcile

- Conduct pH-rate profiling using phosphate or acetate buffers.

- Compare stability in mixed solvents (e.g., H₂O:THF vs. H₂O:DMSO).

- Reference studies on structurally similar compounds, such as 2-hydroxybenzeneboronic acid, where electron-withdrawing groups reduce protodeboronation .

Advanced: What computational methods predict the compound’s behavior in catalytic cycles?

- DFT Calculations : Model Pd(0)/Pd(II) intermediates to assess oxidative addition feasibility.

- Molecular Dynamics : Simulate steric clashes between the benzyloxy group and catalyst ligands.

- Docking Studies : Explore interactions with biological targets (e.g., proteases) for drug development applications.

- Software tools: Gaussian, ORCA, or AutoDock, validated against experimental kinetic data .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic reactions.

- Disposal : Follow hazardous waste protocols for halogenated organoborons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.